molecular formula C134H219N35O37S B588303 Galanin Message Associated Peptide (16-41) amide CAS No. 129541-35-1

Galanin Message Associated Peptide (16-41) amide

Cat. No.: B588303
CAS No.: 129541-35-1
M. Wt: 2944.494
InChI Key: UJGPIFYJHRWXFC-NZESTMJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin Message Associated Peptide (16-41) amide is a fragment of the larger galanin peptide, which is a neuropeptide involved in various physiological processesIt has a molecular formula of C134H219N35O37S and a molecular weight of approximately 2944.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanin Message Associated Peptide (16-41) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Galanin Message Associated Peptide (16-41) amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galanin Message Associated Peptide (16-41) amide is unique due to its specific sequence and the resulting biological activities. It has been shown to have distinct effects on neurotransmission, hormone regulation, and immune modulation compared to other fragments .

Biological Activity

Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the precursor of galanin, which plays significant roles in various physiological processes. This article explores the biological activity of GMAP (16-41) amide, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of GMAP

GMAP is a 26-amino acid peptide that is co-expressed with galanin in both the central and peripheral nervous systems. It is encoded by the preprogalanin gene and has been found to exhibit diverse biological activities, including modulation of neurotransmitter release and involvement in immune responses.

Molecular Characteristics:

  • Sequence: Glu-Leu-Glu-Pro-Glu-Asp-Glu-Ala-Arg-Pro-Gly-Gly-Phe-Asp-Arg-Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2
  • Molecular Weight: 4640.38 Da
  • CAS Number: 132699-74-2
  • Purity: >95%

GMAP primarily exerts its effects through G-protein coupled receptors (GPCRs), specifically the galanin receptors (GALR1, GALR2, and GALR3). These receptors mediate various intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.

  • Inhibition of Neurotransmitter Release:
    • GMAP inhibits adenylate cyclase activity, leading to reduced cyclic AMP levels and modulating neurotransmitter release such as dopamine, norepinephrine, and acetylcholine .
    • It has been shown to hyperpolarize neurons by opening potassium channels, contributing to its inhibitory effects on neuronal excitability .
  • Antimicrobial Activity:
    • Research indicates that GMAP (16-41) exhibits antifungal properties against Candida albicans, with effective concentrations noted at 12 µg/ml. However, it is less potent compared to other antimicrobial peptides like magainin I .
    • The antimicrobial activity appears to be conserved across species, as both human and porcine GMAP show similar effects .

Physiological Roles

GMAP is implicated in several physiological processes:

  • Neuroprotection and Nerve Regeneration:
    • GMAP plays a role in nerve recovery following injury by promoting neuroprotection and facilitating repair mechanisms .
  • Modulation of Pain Responses:
    • Studies have demonstrated that GMAP can modulate nociceptive functions, indicating its potential role in pain management .
  • Influence on Metabolism:
    • GMAP is involved in metabolic processes, including insulin metabolism and somatostatin release, suggesting a broader role in endocrine regulation .

Case Studies

Case Study 1: Antifungal Activity Assessment
In a controlled laboratory study, GMAP (16-41) was tested for its antifungal efficacy against C. albicans. The results indicated that while GMAP could inhibit fungal growth at specific concentrations, it did not achieve the potency observed with other known antimicrobial peptides. This study highlights the potential use of GMAP in developing new antifungal therapies.

Case Study 2: Neuroprotective Effects in Animal Models
In rat models subjected to peripheral nerve injury, administration of GMAP led to improved recovery outcomes compared to control groups. The findings suggest that GMAP may enhance nerve regeneration through its neuroprotective properties.

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C134H219N35O37S/c1-21-72(13)106(167-113(186)77(18)148-115(188)83(38-29-31-50-135)151-129(202)98(62-105(180)181)165-119(192)89(44-48-104(178)179)155-130(203)99(65-170)166-120(193)86(41-45-100(138)172)150-114(187)82(137)54-67(3)4)131(204)156-85(40-33-52-143-134(140)141)122(195)169-108(78(19)171)133(206)168-107(73(14)22-2)132(205)157-90(49-53-207-20)121(194)154-88(43-47-103(176)177)118(191)163-96(60-80-36-27-24-28-37-80)127(200)160-92(56-69(7)8)123(196)149-76(17)112(185)159-95(59-79-34-25-23-26-35-79)126(199)161-94(58-71(11)12)125(198)164-97(61-81-63-142-66-145-81)128(201)162-93(57-70(9)10)124(197)152-84(39-30-32-51-136)117(190)153-87(42-46-102(174)175)116(189)147-74(15)110(183)144-64-101(173)146-75(16)111(184)158-91(109(139)182)55-68(5)6/h23-28,34-37,63,66-78,82-99,106-108,170-171H,21-22,29-33,38-62,64-65,135-137H2,1-20H3,(H2,138,172)(H2,139,182)(H,142,145)(H,144,183)(H,146,173)(H,147,189)(H,148,188)(H,149,196)(H,150,187)(H,151,202)(H,152,197)(H,153,190)(H,154,194)(H,155,203)(H,156,204)(H,157,205)(H,158,184)(H,159,185)(H,160,200)(H,161,199)(H,162,201)(H,163,191)(H,164,198)(H,165,192)(H,166,193)(H,167,186)(H,168,206)(H,169,195)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H4,140,141,143)/t72-,73-,74-,75-,76-,77-,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPIFYJHRWXFC-NZESTMJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C134H219N35O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2944.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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